N''-Quinazolin-2-ylguanidine
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Overview
Description
1-(Quinazolin-2-yl)guanidine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 1-(Quinazolin-2-yl)guanidine consists of a quinazoline ring system attached to a guanidine moiety, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinazolin-2-yl)guanidine can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with cyanamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinazoline ring system.
Industrial Production Methods: Industrial production of 1-(Quinazolin-2-yl)guanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts, such as copper or palladium, to facilitate the cyclization and guanidine introduction steps. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, such as bromine or chlorine, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Quinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis and cell signaling.
Pathways Involved: It inhibits the activity of enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in bacteria and cancer cells.
Comparison with Similar Compounds
1-(Quinazolin-2-yl)guanidine can be compared with other quinazoline derivatives to highlight its uniqueness:
Similar Compounds: Quinazoline-2,4-dione, quinazoline-4(3H)-one, and other guanidine derivatives.
Uniqueness: Unlike other quinazoline derivatives, 1-(Quinazolin-2-yl)guanidine combines the properties of both quinazoline and guanidine moieties, resulting in enhanced biological activity and specificity.
Properties
CAS No. |
102331-12-4 |
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Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-quinazolin-2-ylguanidine |
InChI |
InChI=1S/C9H9N5/c10-8(11)14-9-12-5-6-3-1-2-4-7(6)13-9/h1-5H,(H4,10,11,12,13,14) |
InChI Key |
MELYYJJKRWTTNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)N=C(N)N |
Origin of Product |
United States |
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